9-(3,4-dimethoxyphenyl)-2-(2-nitrophenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide
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Description
9-(3,4-dimethoxyphenyl)-2-(2-nitrophenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide is a useful research compound. Its molecular formula is C20H16N6O6 and its molecular weight is 436.384. The purity is usually 95%.
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Scientific Research Applications
Structural Characterization and Synthesis
Tautomeric Dihydropurine Derivatives : The study of two tautomeric dihydropurine derivatives showcases the intricate details of hydrogen bonding and conjugation within purine rings, providing a basis for understanding the structural nuances of similar compounds (Beagley et al., 1995).
Synthesis of Amino Prodrugs : Synthesizing 6-substituted amino analogs of purines for enhanced lipophilicity and blood-brain barrier penetration highlights the approach towards modifying such compounds for specific applications, such as targeting HIV in the central nervous system (Driscoll et al., 1995).
Potential Research Applications
Radiosensitizers and Cytotoxins : The creation of nitrothiophene derivatives for evaluation as radiosensitizers and bioreductively activated cytotoxins underlines the potential therapeutic applications of nitro-substituted compounds in cancer treatment (Threadgill et al., 1991).
Electrochromic Polyamides : Research into the development of aromatic polyamides with pendent electrochromic units suggests applications in smart materials and displays. This illustrates how the introduction of specific functional groups can impart desirable electronic properties to the compounds (Chang & Liou, 2008).
Antimicrobial Evaluation : The synthesis and antimicrobial evaluation of compounds containing thiophene and tetrazol motifs highlight the potential for similar compounds to be explored for antibacterial and antifungal properties, addressing the need for new antimicrobials (Talupur et al., 2021).
Synthesis of Novel Aromatic Polyamides : The development of new polyamides from thiophene-based diamines for applications requiring high thermal stability and solubility in organic solvents indicates a research direction towards advanced materials with specific performance criteria (Jeong et al., 1994).
Properties
IUPAC Name |
9-(3,4-dimethoxyphenyl)-2-(2-nitrophenyl)-8-oxo-7H-purine-6-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16N6O6/c1-31-13-8-7-10(9-14(13)32-2)25-19-16(23-20(25)28)15(17(21)27)22-18(24-19)11-5-3-4-6-12(11)26(29)30/h3-9H,1-2H3,(H2,21,27)(H,23,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MEYCZQIXOUBRRX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)N2C3=NC(=NC(=C3NC2=O)C(=O)N)C4=CC=CC=C4[N+](=O)[O-])OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16N6O6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.